molecular formula C7H10OS2 B1600151 3-(Ethyldithio)-2-methylfuran CAS No. 61197-07-7

3-(Ethyldithio)-2-methylfuran

Cat. No. B1600151
CAS RN: 61197-07-7
M. Wt: 174.3 g/mol
InChI Key: ZPINLCXQMSVOQT-UHFFFAOYSA-N
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Description

3-(Ethyldithio)-2-methylfuran is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. It is a furan derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 3-(Ethyldithio)-2-methylfuran is not fully understood. However, studies have shown that it works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties that help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Studies have shown that 3-(Ethyldithio)-2-methylfuran has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It also has antioxidant properties that help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Ethyldithio)-2-methylfuran in lab experiments is its potential as a new drug candidate. It has shown promising results in various studies, making it a subject of interest for researchers. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 3-(Ethyldithio)-2-methylfuran. One of the main areas of interest is its potential as a new drug candidate for the treatment of cancer. Researchers are also interested in studying its anti-inflammatory and anti-bacterial properties and exploring its potential applications in other areas of medicine. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential as a new drug candidate.

Scientific Research Applications

3-(Ethyldithio)-2-methylfuran has shown potential applications in the field of medicine. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

3-(ethyldisulfanyl)-2-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS2/c1-3-9-10-7-4-5-8-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPINLCXQMSVOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSC1=C(OC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210093
Record name 3-(Ethyldithio)-2-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethyldithio)-2-methylfuran

CAS RN

61197-07-7
Record name 3-(Ethyldithio)-2-methylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61197-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethyldithio)-2-methylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Ethyldithio)-2-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethyldithio)-2-methylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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